molecular formula C11H8FN3S B3288041 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine CAS No. 850020-91-6

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B3288041
CAS No.: 850020-91-6
M. Wt: 233.27 g/mol
InChI Key: RDRJUNSDLSDECI-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and an amine group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and anticancer therapeutics .

The 4-fluorophenyl moiety is a common pharmacophore in drug design, offering enhanced metabolic stability and binding affinity through hydrophobic and electronic interactions . The imidazo[2,1-b]thiazole core contributes to planar aromaticity, facilitating π-π stacking interactions with biological targets such as kinase domains .

Properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRJUNSDLSDECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine exhibit significant anticancer properties. For instance, studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The fluorine substitution enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for further investigation in cancer therapy .

Antimicrobial Properties

The imidazo[2,1-b][1,3]thiazole scaffold has been linked to antimicrobial activity against a range of pathogens. Compounds containing this structure have been evaluated for their effectiveness against bacteria and fungi. The presence of the fluorophenyl group may contribute to enhanced potency and selectivity against microbial strains .

Neurological Research

There is growing interest in the use of imidazo[2,1-b][1,3]thiazole derivatives in neurological research. Some studies suggest that these compounds may possess neuroprotective properties and could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a critical factor in this application .

Biological Test Results

A range of biological tests has been conducted to evaluate the efficacy of this compound:

Test TypeResult Summary
CytotoxicitySignificant inhibition of cancer cell lines at micromolar concentrations
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
NeuroprotectionPromising results in cellular models of neurodegeneration

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[2,1-b][1,3]thiazole and evaluated their anticancer activity against human cancer cell lines. The study found that this compound demonstrated potent activity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound. The results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The 4-fluorophenyl isomer (target compound) is expected to exhibit stronger electronic effects compared to the 2-fluorophenyl analog due to the para-substituent’s resonance stabilization . The 5-nitrofuran derivative (4i) demonstrates notable antitubercular activity (MIC = 6.2 µg/mL), emphasizing the role of electron-withdrawing groups in enhancing antimicrobial potency .

Biological Activity Trends :

  • Methylsulfonyl-substituted analogs (e.g., compound 5 ) show potent kinase inhibition (IC₅₀ ~1.2–1.4 µM), likely due to sulfone-mediated hydrogen bonding with ATP-binding pockets .
  • Bulky substituents like tert-butyl (4n) may improve metabolic stability but reduce solubility, as evidenced by its high melting point (209–210°C) .

Fluorine, with its small size and high electronegativity, optimizes bioavailability by balancing lipophilicity and solubility .

Biological Activity

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various cellular pathways. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-ylamine
  • Molecular Formula : C₁₁H₈FN₃S
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 850020-91-6
  • Purity : 95% .

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit various biological activities through several mechanisms:

  • Inhibition of Focal Adhesion Kinase (FAK) :
    • Recent studies have shown that imidazo[2,1-b][1,3]thiazole compounds inhibit the phosphorylation of FAK, which is crucial in cancer cell proliferation and survival. This inhibition is particularly significant in pancreatic cancer and mesothelioma models .
    • Compounds with similar structures demonstrated IC₅₀ values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
  • Antitumor Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety has been linked to enhanced anticancer properties .
    • A study highlighted that certain thiazole derivatives exhibited IC₅₀ values lower than 10 μM against human glioblastoma and melanoma cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicates that the introduction of electron-withdrawing groups (like fluorine) on the phenyl ring significantly enhances the biological activity of these compounds. The positioning of substituents is critical for maximizing efficacy .

Case Study 1: Anticancer Activity

A study focused on a series of imidazo[2,1-b][1,3]thiazole derivatives, including this compound. The findings revealed:

  • Cell Lines Tested : MesoII and STO peritoneal mesothelioma cells.
  • Results : The compound showed significant antiproliferative effects with observed synergistic activity when combined with gemcitabine .

Case Study 2: FAK Inhibition

In another investigation into FAK inhibitors:

  • Objective : To explore new imidazo[2,1-b][1,3]thiadiazole compounds for their ability to inhibit FAK.
  • Outcome : Compounds demonstrated promising results in reducing FAK phosphorylation levels and enhancing the effectiveness of existing chemotherapeutics .

Data Table on Biological Activity

Compound NameIC₅₀ (μM)Cancer TypeMechanism
This compound0.59 - 2.81MesotheliomaFAK Inhibition
Thiazole Derivative A<10GlioblastomaCytotoxicity
Thiazole Derivative B<10MelanomaCytotoxicity

Q & A

Q. Advanced

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to EGFR (PDB: 1M17). The fluorophenyl group forms π-π interactions with Phe723 .
  • QSAR models : 2D descriptors (e.g., topological polar surface area <90 Ų) correlate with blood-brain barrier penetration .
  • Reaction path optimization : Quantum mechanical calculations (DFT) identify low-energy pathways for microwave-assisted synthesis .

How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Q. Advanced

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Buffer conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments; e.g., IC₅₀ for EGFR drops from 12 µM (PBS) to 8 µM (HEPES) .
  • Cell line variability : Use isogenic cell panels to control for genetic background effects .

What methodologies are employed to study metabolic stability and degradation pathways?

Q. Advanced

  • Microsomal assays : Incubate with rat liver microsomes (RLM); LC-MS/MS identifies metabolites like hydroxylated imidazo rings (t₁/₂ = 45 min) .
  • Forced degradation : Expose to 0.1 M HCl (40°C, 24h) and analyze by HPLC; >90% degradation under acidic conditions suggests poor oral stability .

How can molecular dynamics simulations guide formulation development?

Q. Advanced

  • Solubility prediction : MD simulations in water/ethanol mixtures show aggregation at >70% ethanol, guiding nanocrystal formulations .
  • Excipient compatibility : Simulate interactions with PVP K30; hydrogen bonding between carbonyl groups and imidazo NH improves amorphous dispersion stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Reactant of Route 2
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

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